molecular formula C7H8ClN3O B2646565 6-chloro-N-ethylpyridazine-3-carboxamide CAS No. 1178402-48-6

6-chloro-N-ethylpyridazine-3-carboxamide

Cat. No. B2646565
CAS RN: 1178402-48-6
M. Wt: 185.61
InChI Key: ZDSUIAKOLYRNLN-UHFFFAOYSA-N
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Description

“6-chloro-N-ethylpyridazine-3-carboxamide” is a chemical compound with the CAS Number: 1178402-48-6 . It has a molecular weight of 185.61 and its IUPAC name is 6-chloro-N-ethyl-3-pyridazinecarboxamide . The compound is typically stored at temperatures around -10 degrees .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 185.61 . The compound is typically stored at temperatures around -10 degrees .

Scientific Research Applications

Degradation of Pesticides

6-chloro-N-ethylpyridazine-3-carboxamide plays a role in the degradation of atrazine, a widely used herbicide. Studies have shown that atrazine and its derivatives, which may involve similar compounds, degrade through reactions with ozone and hydroxyl radicals in water treatment processes. The degradation products include several compounds with varying functional groups, indicating a complex degradation pathway that involves multiple steps and intermediates. This information is vital for understanding the removal of atrazine from drinking water and its environmental impact (Acero, Stemmler, & Gunten, 2000).

Biomedical Research

In the realm of biomedical research, certain chloro-carboxamido-pyridazine compounds, closely related to this compound, have been identified as inhibitors of interleukin-1β converting enzyme (ICE). These non-peptide compounds, such as 3-chloro-4-carboxamido-6-arylpyridazines, have shown potential in inhibiting the activity of ICE, a therapeutic target in inflammatory diseases. The irreversible inhibition mechanism and the structure-activity relationship of these compounds provide insights into the design of new therapeutic agents (Dolle et al., 1997).

Environmental Toxicology

Concerning environmental toxicology, atrazine and its derivatives, including compounds similar to this compound, are extensively studied due to their widespread use in agriculture. Comprehensive assessments have been conducted to evaluate the ecological risks associated with atrazine in surface waters. These assessments involve understanding the concentration levels in various water bodies, the potential effects on aquatic life, and the overall impact on the aquatic ecosystem. The findings are crucial for regulatory purposes and for devising strategies to mitigate any negative environmental impacts (Solomon et al., 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-N-ethylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-4-6(8)11-10-5/h3-4H,2H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSUIAKOLYRNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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